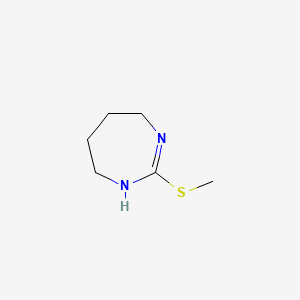
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the piperidine ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID typically involves the reaction of piperidine with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID involves its interaction with specific molecular targets. The ethoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-BOC-Piperidin-4-yl)acetic acid: Similar structure with a tert-butoxycarbonyl group instead of an ethoxycarbonyl group.
(1-Ethylpiperidin-4-yl)acetic acid: Similar structure with an ethyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID is unique due to the presence of the ethoxycarbonyl group, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-(1-ethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)11-5-3-8(4-6-11)7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
Clé InChI |
JQQIPOUMZBPLJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)





![11-[(2-Chloroacetyl)amino]undecanoic acid](/img/structure/B8723753.png)
![4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol](/img/structure/B8723757.png)






